2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole
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Overview
Description
2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential in cancer treatment.
Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
Research highlights the efficiency of microwave-assisted synthesis in producing nitrogen and sulfur-containing heterocyclic compounds, which exhibit significant antibacterial and antifungal activities. This method offers a rapid and efficient route for synthesizing pharmacologically active compounds, potentially including derivatives of 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole (Mistry & Desai, 2006).
Structural Reorganization of Sulfanyl-substituted Compounds
Another study explores the unexpected formation of 2-thiazoline derivatives from sulfanyl-substituted azatrienes, leading to structural reorganization into heterocyclic compounds. This indicates the potential for creating structurally diverse and functionally rich derivatives of benzothiazoles through chemical reactivity (Nedolya et al., 2014).
Antimicrobial Activity of Thiazolidinone Derivatives
The synthesis of thiazolidinone derivatives from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showcases their potential as antimicrobial agents. This underscores the relevance of thiazole and thiadiazole derivatives in developing new antimicrobial treatments, which could be an area of application for this compound derivatives (Sah et al., 2014).
Corrosion Inhibition Studies
Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives provide insights into their corrosion inhibition performances on iron metals. This suggests the potential application of this compound in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Antineoplastic Potential of Heterocyclic Compounds
The synthesis of thieno[2,3-b]azepin-4-ones, aiming at antineoplastic (anti-cancer) activity, highlights the exploration of heterocyclic compounds in search of new cancer treatments. Although the preliminary biological data did not indicate significant activity, this research avenue remains critical for discovering novel therapeutic agents (Koebel et al., 1975).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have a wide range of biological activities, including anti-tubercular , anti-mycobacterial , and antifungal activities. These activities suggest that the compound could interact with a variety of biological targets.
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Benzothiazole derivatives often work by binding to a specific site on a target protein, which can inhibit the protein’s function .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, which can affect a variety of biochemical pathways related to bacterial communication and virulence .
Result of Action
Based on the activities of similar compounds, it could potentially inhibit the growth of certain bacteria or fungi , or interfere with bacterial communication .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds. For example, the activity of benzothiazole derivatives against bacteria has been found to be affected by the concentration of the compound .
properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c20-15-10-9-14(19-21-16-7-3-4-8-17(16)25-19)13-18(15)26(23,24)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYCPLMOFCPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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